Ethyl 2,6-diaminonicotinate

Description

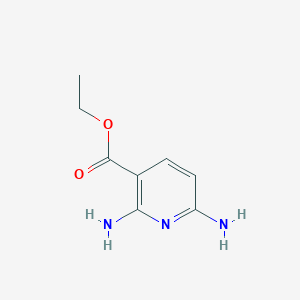

Ethyl 2,6-diaminonicotinate is a pyridine derivative featuring amino (-NH₂) substituents at the 2- and 6-positions and an ethyl ester (-COOEt) at the 3-position. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis due to its reactive amino groups, which enable participation in condensation, hydrogen bonding, and metal coordination reactions.

Properties

Molecular Formula |

C8H11N3O2 |

|---|---|

Molecular Weight |

181.19 g/mol |

IUPAC Name |

ethyl 2,6-diaminopyridine-3-carboxylate |

InChI |

InChI=1S/C8H11N3O2/c1-2-13-8(12)5-3-4-6(9)11-7(5)10/h3-4H,2H2,1H3,(H4,9,10,11) |

InChI Key |

OKIQORABWAQGMT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C=C1)N)N |

Origin of Product |

United States |

Chemical Reactions Analysis

Cyclization Reactions

Ethyl 2,6-diaminonicotinate participates in cyclization reactions to form fused heterocyclic compounds, a key pathway in medicinal chemistry.

Example Reaction with 3-Bromo-2-butanone

Reaction conditions:

-

Reagents : 3-Bromo-2-butanone, 1,2-dimethoxyethane, Pd/C catalyst, ammonium formate

-

Conditions : Reflux for 20 hours

-

Product : Imidazo[1,2-a]pyridine derivative (isolated as hydrobromide salt)

| Parameter | Details |

|---|---|

| Solvent | 1,2-Dimethoxyethane |

| Catalyst | Pd/C |

| Reducing Agent | Ammonium formate |

| Yield | Not explicitly reported (analogous methyl ester reaction: 59% ) |

This reaction highlights the compound’s ability to act as a diamine precursor in heterocycle synthesis.

Nucleophilic Substitution

The amino groups at the 2- and 6-positions are nucleophilic sites for alkylation or acylation.

Analogous N-Alkylation Protocol

While direct data for this compound is limited, reductive amination methods (e.g., using aldehydes with Pd/C and ammonium formate in 2-propanol/water ) are applicable. For example:

-

Reagents : Aldehyde (e.g., acetaldehyde), Pd/C, ammonium formate

Ester Hydrolysis

The ethyl ester moiety can undergo hydrolysis to yield the corresponding carboxylic acid.

| Reaction Pathway | Conditions |

|---|---|

| Acidic Hydrolysis | HCl/H₂O, reflux |

| Basic Hydrolysis | NaOH/H₂O, reflux |

Though specific data for this compound is unavailable, analogous methyl esters undergo hydrolysis under these conditions .

Oxidation Reactions

The amino groups are susceptible to oxidation, though explicit examples for this compound are not documented. For structurally similar methyl 4,5-diaminonicotinate, oxidation yields nitro or imino derivatives.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Ethyl 4,6-Dichloronicotinate (CAS 40296-46-6)

- Substituents : Chlorine (-Cl) at 4- and 6-positions; ethyl ester at 3-position.

- Molecular Formula: C₈H₇Cl₂NO₂.

- Molecular Weight : 220.049 g/mol.

- Applications : Widely used in organic synthesis and agrochemical production due to the electron-withdrawing Cl groups, which facilitate nucleophilic aromatic substitution (NAS) reactions .

- Comparison: Unlike Ethyl 2,6-diaminonicotinate, the Cl substituents deactivate the pyridine ring, making it less reactive toward electrophiles but more suitable as a precursor for further functionalization.

Ethyl 2,6-Dichloro-4-methylnicotinate (CAS 108130-10-5)

- Substituents : Cl at 2- and 6-positions; methyl (-CH₃) at 4-position; ethyl ester at 3-position.

- Molecular Formula: C₉H₉Cl₂NO₂.

- Molecular Weight : ~234.08 g/mol (calculated).

- Similarity Score: 0.98 (structural similarity to this compound due to identical substituent positions) .

- Cl substituents also limit hydrogen-bonding capabilities.

Methyl 2,6-Dichloroisonicotinate (CAS 42521-09-5)

- Substituents : Cl at 2- and 6-positions; methyl ester at 4-position.

- Molecular Formula: C₇H₅Cl₂NO₂.

- Molecular Weight : ~206.03 g/mol (calculated).

- Similarity Score : 0.86 (lower due to ester position and lack of ethyl group) .

- Comparison: The isonicotinate scaffold (ester at 4-position) alters electronic distribution, reducing overlap with this compound’s reactivity profile.

Structural and Functional Group Comparison Table

Electronic and Steric Considerations

- Amino vs. Chloro Groups: The electron-donating NH₂ groups in this compound activate the pyridine ring toward electrophilic substitution, contrasting with the deactivating Cl groups in dichloro analogs. This makes the diaminonicotinate more reactive in coupling reactions.

Q & A

Basic Questions

Q. What are the key spectroscopic techniques for characterizing Ethyl 2,6-diaminonicotinate, and how should data be interpreted?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm molecular structure by analyzing proton environments and carbon frameworks. Cross-reference peaks with predicted chemical shifts for amino and ester functional groups.

- Infrared (IR) Spectroscopy : Identify characteristic absorption bands (e.g., N-H stretching at ~3300 cm, C=O ester vibrations at ~1700 cm).

- Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns to validate molecular weight and structural integrity.

- Data Interpretation : Compare observed spectra with literature data for analogous compounds. Use software tools (e.g., MestReNova) for peak integration and coupling constant analysis .

Q. What safety protocols are critical when handling this compound in synthetic chemistry?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- First Aid : In case of skin contact, wash immediately with soap and water. For inhalation, move to fresh air and seek medical attention.

- Waste Disposal : Segregate chemical waste in labeled containers and comply with institutional hazardous waste protocols .

Q. How should a literature review be structured to identify gaps in current knowledge about this compound?

- Methodological Answer :

- Keyword Strategy : Use terms like "this compound synthesis," "derivatives," and "applications" in databases (PubMed, SciFinder).

- Source Evaluation : Prioritize peer-reviewed journals and authoritative sources (e.g., NIST data). Assess methodological rigor and reproducibility in existing studies.

- Gap Analysis : Compare reported synthetic routes, biological activities, and physicochemical properties to highlight underexplored areas (e.g., catalytic applications or stability under physiological conditions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound derivatives?

- Methodological Answer :

- Replicate Experiments : Confirm data consistency by repeating synthesis and characterization under identical conditions.

- Advanced Techniques : Employ 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. Use X-ray crystallography for unambiguous structural confirmation.

- Statistical Analysis : Apply multivariate analysis to identify outliers or systematic errors in data collection .

Q. What methodologies are effective in resolving discrepancies between theoretical and experimental yields in the synthesis of this compound derivatives?

- Methodological Answer :

- Reaction Optimization : Use Design of Experiments (DoE) to test variables (e.g., temperature, solvent polarity, catalyst loading).

- Byproduct Analysis : Employ LC-MS or GC-MS to identify unanticipated side products.

- Yield Calculation Adjustments : Account for solvent retention, purification losses, and equilibrium dynamics using mass balance equations .

Q. How can multivariate analysis be applied to optimize reaction conditions for this compound synthesis?

- Methodological Answer :

- Factor Screening : Use Plackett-Burman designs to identify critical variables (e.g., reaction time, reagent stoichiometry).

- Response Surface Methodology (RSM) : Model interactions between factors (e.g., temperature vs. pH) to predict optimal conditions.

- Validation : Confirm predicted yields with triplicate experiments and statistical confidence intervals (e.g., 95% CI) .

Data Presentation and Reproducibility

Q. What standards should be followed when reporting synthetic procedures for this compound to ensure reproducibility?

- Methodological Answer :

- Detailed Protocols : Specify reagent purity, equipment calibration, and reaction monitoring (e.g., TLC R values).

- Data Tables : Include raw yields, melting points, and spectroscopic data (e.g., NMR chemical shifts in ppm).

- Error Reporting : Document standard deviations for repeated measurements and instrument limitations (e.g., NMR sensitivity) .

Ethical and Methodological Frameworks

Q. How can the PICOT framework be adapted to formulate research questions on this compound's biological activity?

- Methodological Answer :

- Population (P) : Define the biological target (e.g., enzyme or cell line).

- Intervention (I) : Specify the compound’s concentration range and exposure time.

- Comparison (C) : Use positive/negative controls (e.g., known inhibitors or solvents).

- Outcome (O) : Quantify endpoints (e.g., IC, binding affinity).

- Time (T) : Determine assay duration (e.g., 24-hour incubation).

- Example : "Does this compound (I) inhibit [specific enzyme] (P) more effectively than [control compound] (C) after 24 hours (T), as measured by IC (O)?" .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.